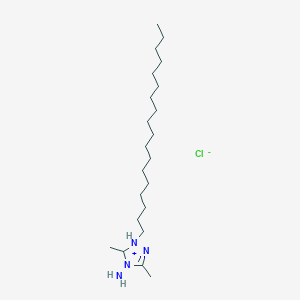![molecular formula C7H6N4S B14613968 Pyrido[2,3-e]-1,2,4-triazine, 3-(methylthio)- CAS No. 61006-76-6](/img/structure/B14613968.png)
Pyrido[2,3-e]-1,2,4-triazine, 3-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[2,3-e]-1,2,4-triazine, 3-(methylthio)- is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by a fused ring system that includes a pyridine ring and a triazine ring, with a methylthio group attached at the third position. The presence of these functional groups and the fused ring system endows the compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[2,3-e]-1,2,4-triazine, 3-(methylthio)- can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-3-hydrazinopyridine with carbon disulfide to form 1,2,3,4-tetrahydropyrido[2,3-e]-asym-triazine-3-thione. This intermediate is then oxidized to the sulfone, which undergoes further reactions to yield the desired compound .
Industrial Production Methods: In industrial settings, the synthesis of Pyrido[2,3-e]-1,2,4-triazine, 3-(methylthio)- often involves the use of dicationic molten salts as catalysts. These catalysts facilitate the reaction under solvent-free conditions or in green solvents like ethanol, resulting in high yields and efficient production .
Chemical Reactions Analysis
Types of Reactions: Pyrido[2,3-e]-1,2,4-triazine, 3-(methylthio)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of Pyrido[2,3-e]-1,2,4-triazine, 3-(methylthio)- include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylthio group can yield sulfone derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
Pyrido[2,3-e]-1,2,4-triazine, 3-(methylthio)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has shown potential as an antioxidant and anti-inflammatory agent . Additionally, its unique chemical properties make it useful in the development of new materials and catalysts for industrial processes .
Mechanism of Action
The mechanism of action of Pyrido[2,3-e]-1,2,4-triazine, 3-(methylthio)- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in oxidative stress and inflammation, thereby exerting its antioxidant and anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may interact with key enzymes and receptors involved in these processes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Pyrido[2,3-e]-1,2,4-triazine, 3-(methylthio)- include other pyrido-triazine derivatives and pyrido-pyrimidine derivatives. These compounds share similar fused ring systems and functional groups, but differ in their specific chemical structures and properties .
Uniqueness: What sets Pyrido[2,3-e]-1,2,4-triazine, 3-(methylthio)- apart from similar compounds is its unique combination of a pyridine ring, a triazine ring, and a methylthio group. This combination endows the compound with distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
61006-76-6 |
|---|---|
Molecular Formula |
C7H6N4S |
Molecular Weight |
178.22 g/mol |
IUPAC Name |
3-methylsulfanylpyrido[2,3-e][1,2,4]triazine |
InChI |
InChI=1S/C7H6N4S/c1-12-7-9-6-5(10-11-7)3-2-4-8-6/h2-4H,1H3 |
InChI Key |
QHXNMLSTEPKGNN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C=CC=N2)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 5-(cyanomethyl)-3-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]imidazole-4-carboxylate](/img/structure/B14613913.png)



![3-Hydroxy-2-methyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14613944.png)

![2-Oxo-2-[phenyl(propan-2-yl)amino]ethyl methylsulfamate](/img/structure/B14613951.png)



